molecular formula C14H15ClFNO2 B2931929 Methyl 2-amino-2-[3-(3-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate CAS No. 2287265-75-0

Methyl 2-amino-2-[3-(3-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate

Cat. No.: B2931929
CAS No.: 2287265-75-0
M. Wt: 283.73
InChI Key: ABXJHCBAHCONMF-UHFFFAOYSA-N
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Description

The compound is an ester (due to the presence of acetate) and an amine (due to the presence of the 2-amino group). It also contains a bicyclic pentane ring and a phenyl ring with chloro and fluoro substituents .


Molecular Structure Analysis

The molecular structure would be characterized by the bicyclic pentane ring, the phenyl ring, and the functional groups (the amine and the ester). The presence of the chloro and fluoro substituents on the phenyl ring would also be a key feature .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amine could act as a base or a nucleophile, and the ester could undergo reactions such as hydrolysis or reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar amine and ester groups could impact its solubility in different solvents .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes avoiding inhalation or contact with skin or eyes .

Future Directions

Future research could involve studying the biological activity of this compound, as well as exploring different synthetic routes for its preparation .

Properties

IUPAC Name

methyl 2-amino-2-[3-(3-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFNO2/c1-19-12(18)11(17)14-5-13(6-14,7-14)8-2-3-10(16)9(15)4-8/h2-4,11H,5-7,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXJHCBAHCONMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C12CC(C1)(C2)C3=CC(=C(C=C3)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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